molecular formula C10H5F3N2 B8665532 4-(trifluoromethyl)-1H-indole-5-carbonitrile

4-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No. B8665532
M. Wt: 210.15 g/mol
InChI Key: IEOJPECSLXZPFB-UHFFFAOYSA-N
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Patent
US08026262B2

Procedure details

An NMP solution (15 mL) of N-{4-chloro-3-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]phenyl}-2,2-dimethylpropanamide (1.04 g, 2.77 mmol) was treated with CuCN (1.04 g, 11.01 mmol) and the resulting mixture was heated at 250° C. in a microwave for 5.5 h. The dark brown reaction mixture was poured into crushed ice (250 mL) containing conc. ammonium hydroxide (30 mL). The resulting slurry was filtered and rinsed with Et2O. The filtrate was diluted with Et2O (50 mL) and partitioned. The aqueous portion was extracted with Et2O (2×25 mL). The combined organic portions were washed with H2O (25 mL) and brine (25 mL). Drying (Na2SO4) and filtration were followed by concentration to a brown/yellow solid (0.723 g) that was used for the next reaction without further purification.
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
N-{4-chloro-3-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]phenyl}-2,2-dimethylpropanamide
Quantity
1.04 g
Type
reactant
Reaction Step Three
Name
CuCN
Quantity
1.04 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C(C)(C)C)=[C:4]([C:15]#[C:16][Si](C)(C)C)[C:3]=1[C:21]([F:24])([F:23])[F:22].[C:25]([Cu])#[N:26].[OH-].[NH4+]>CN1C(=O)CCC1>[F:24][C:21]([F:22])([F:23])[C:3]1[C:2]([C:25]#[N:26])=[CH:7][CH:6]=[C:5]2[C:4]=1[CH:15]=[CH:16][NH:8]2 |f:2.3|

Inputs

Step One
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
N-{4-chloro-3-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]phenyl}-2,2-dimethylpropanamide
Quantity
1.04 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)NC(C(C)(C)C)=O)C#C[Si](C)(C)C)C(F)(F)F
Name
CuCN
Quantity
1.04 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The dark brown reaction mixture was poured
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
rinsed with Et2O
ADDITION
Type
ADDITION
Details
The filtrate was diluted with Et2O (50 mL)
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with Et2O (2×25 mL)
WASH
Type
WASH
Details
The combined organic portions were washed with H2O (25 mL) and brine (25 mL)
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4) and filtration
CONCENTRATION
Type
CONCENTRATION
Details
were followed by concentration to a brown/yellow solid (0.723 g) that
CUSTOM
Type
CUSTOM
Details
was used for the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
FC(C1=C2C=CNC2=CC=C1C#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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